molecular formula C19H14F2N2O2 B2605711 1-(3,4-difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide CAS No. 242797-33-7

1-(3,4-difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B2605711
CAS RN: 242797-33-7
M. Wt: 340.33
InChI Key: RNMXGEPXZHKSSY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an amide group (a carbonyl group (C=O) attached to a nitrogen), and a phenyl group (a six-membered carbon ring). The 3,4-difluorobenzyl group indicates a benzyl group (a benzene ring attached to a CH2 group) with fluorine atoms attached to the 3rd and 4th carbon atoms of the benzene ring .

Scientific Research Applications

Material Science Applications

  • Polymorphic Studies : The study of polymorphism in chemical compounds is crucial for understanding their crystalline structures and properties. For instance, the concomitant polymorphism of pyridine-2,6-dicarboxamide derivatives has been explored to understand their structural variations and implications for material science, showcasing how variations in molecular structure can significantly impact the material's characteristics (Özdemir et al., 2012).

  • Synthesis of Novel Polyamides : The development of novel polyamides with specific functionalities, including pyridine and sulfone moieties, highlights the compound's relevance in synthesizing materials with unique thermal and mechanical properties. These materials are valuable for advanced applications in electronics, coatings, and high-performance polymers (Liu et al., 2013).

Medicinal Chemistry Applications

  • Antimicrobial Agents : The synthesis of 1,4-disubstituted 1,2,3-triazole derivatives from compounds like 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which share a similar structural motif, demonstrates the compound's potential as a precursor for developing antimicrobial agents. These agents are effective against various Gram-positive and Gram-negative bacterial strains, as well as fungal strains, indicating their broad-spectrum antimicrobial activity (Jadhav et al., 2017).

  • HIV Integrase Inhibitors : The detailed structural analysis of related compounds exhibiting strong activity against HIV integrase provides insights into designing more potent inhibitors. Understanding the molecular structure and electron distribution within these compounds can guide the synthesis of new drugs with enhanced efficacy and specificity for treating HIV (Bacsa et al., 2013).

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2/c20-16-8-6-13(10-17(16)21)11-23-12-14(7-9-18(23)24)19(25)22-15-4-2-1-3-5-15/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMXGEPXZHKSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

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